N1-(2-cyanophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c22-15-17-9-4-5-10-18(17)25-21(28)20(27)24-11-6-13-26-14-12-23-19(26)16-7-2-1-3-8-16/h1-5,7-10,12,14H,6,11,13H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOYOXMEFSUWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-cyanophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide typically involves multiple steps, starting with the preparation of the cyanophenyl and imidazole components. These components are then coupled using appropriate reagents and reaction conditions to form the final oxalamide product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N1-(2-cyanophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N1-(2-cyanophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide may be used to study biological processes and interactions. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research may focus on its efficacy in treating various diseases, such as cancer or infectious diseases.
Industry: In industry, this compound may be used in the development of new materials, such as polymers or coatings. Its unique properties may contribute to the creation of innovative products with enhanced performance.
Mechanism of Action
The mechanism by which N1-(2-cyanophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Key Observations:
- Substituent Diversity: The target compound’s 2-cyanophenyl group distinguishes it from analogues with adamantyl (bulky, lipophilic) or benzyloxy (electron-rich aromatic) substituents . Its imidazole-propyl chain is structurally similar to compounds in and , but the presence of a phenyl-imidazole moiety may enhance π-π stacking interactions.
Physicochemical and Functional Comparisons
Electronic and Steric Effects:
- 2-cyanophenyl vs.
- Imidazole-Propyl vs.
Pharmacological Implications:
- Imidazole Moieties : The imidazole ring in the target and may facilitate metal coordination or hydrogen bonding, a feature absent in adamantyl/benzyloxy derivatives .
- Alkyl Spacer Length : The propyl spacer in the target compound balances flexibility and rigidity, whereas uses a shorter ethyl chain, which may restrict conformational freedom.
Biological Activity
N1-(2-cyanophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H20N4O2
- Molecular Weight : 348.4 g/mol
- IUPAC Name : N'-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide
The compound exhibits biological activity primarily through its interaction with various biological targets. Research indicates that it acts as an inhibitor of certain serine hydrolases, which are critical enzymes involved in numerous physiological processes. The inhibition of these enzymes can lead to significant therapeutic effects in various diseases, including cancer and neurological disorders.
1. Anticancer Activity
Studies have demonstrated that this compound exhibits anticancer properties. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
2. Antimicrobial Activity
The compound has also been tested for antimicrobial activity against various pathogens. In vitro studies indicate that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis.
3. Enzyme Inhibition
As a serine hydrolase inhibitor, this compound has shown promise in modulating enzyme activity linked to inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study published by MDPI, this compound was evaluated for its effects on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. Apoptotic markers were upregulated, confirming the compound's role in inducing programmed cell death .
Case Study 2: Antimicrobial Activity
A separate study assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating effective antibacterial activity .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
